N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a compound that has gained prominence in scientific research for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. It is known for its unique chemical structure, which includes a piperidine ring and a hydroxyphenyl group, making it a valuable compound for various chemical and biological studies.
Scientific Research Applications
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects in treating cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Safety and Hazards
The safety information available indicates that N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various reduced amide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, reduced amide derivatives, and various substituted phenylpiperidine derivatives .
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It has been found to target DNA gyrase, an enzyme involved in DNA replication and transcription. By inhibiting DNA gyrase, the compound can disrupt the replication process, leading to cell death. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
- N-(4-hydroxyphenyl)piperidine-4-carboxamide
Comparison: N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development. Similar compounds may share some chemical properties but differ in their biological activities and applications .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBULSOKISZZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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